molecular formula C14H11NO2S B1227388 6-Ethyl-thieno[2,3-b]quinoline-2-carboxylic acid CAS No. 462066-95-1

6-Ethyl-thieno[2,3-b]quinoline-2-carboxylic acid

Cat. No. B1227388
CAS RN: 462066-95-1
M. Wt: 257.31 g/mol
InChI Key: ZCIFZNUDMJXZDI-UHFFFAOYSA-N
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Description

Thienoquinolines are a class of heterocyclic compounds that have garnered interest due to their significant synthetic and biological applications. Research has extensively covered the synthesis, molecular structure, and various properties of thienoquinoline derivatives. This includes methods of synthesis categorized by reaction types such as addition, alkylation, chlorination, acylation, oxidation, reduction, cyclization, and cyclo-condensation (Abu‐Hashem, Abdelgawad, & Gouda, 2023).

Synthesis Analysis

The synthesis of thienoquinoline derivatives, including pyrimido[4,5-b]quinolines and their thio analogues, has been described using different starting materials and conditions. These methods offer pathways to synthesize a variety of structurally diverse quinoline derivatives with potential biological activities, highlighting a one-step synthesis approach that yields significant products (Nandha Kumar, Suresh, Mythili, & Mohan, 2001).

Molecular Structure Analysis

Quinoline derivatives exhibit a wide range of effectiveness against metallic corrosion, attributed to their high electron density and ability to form stable chelating complexes with metallic surfaces. This property is particularly significant for thienoquinoline derivatives, underscoring the importance of molecular structure in determining their chemical reactivity and applications (Verma, Quraishi, & Ebenso, 2020).

Chemical Reactions and Properties

Quinoline and its derivatives, including thienoquinolines, are known for their biological activities. The synthesis and reactivity of these compounds, including various reactions such as cycloisomerization and cyclization processes, are well-documented. These processes are crucial for designing new compounds with enhanced biological and pharmacological properties (Xuan, 2019).

Physical Properties Analysis

The synthesis and application of fluoroquinolones, a related group of compounds, have been reviewed, discussing synthetic approaches and structural modifications. This research provides insights into the physical properties of quinoline derivatives, which are essential for understanding their stability, reactivity, and interaction with biological targets (Charushin, Nosova, Lipunova, & Chupakhin, 2014).

Chemical Properties Analysis

The interactions of metal ions with quinolone antibacterial agents highlight the chemical properties of quinoline derivatives, particularly their ability to chelate metal ions. This interaction is a critical factor affecting the absorption and efficacy of quinolone-based drugs, demonstrating the complex chemical behavior of quinoline derivatives in biological systems (Turel, 2002).

Scientific Research Applications

Synthesis and Chemical Properties

6-Ethyl-thieno[2,3-b]quinoline-2-carboxylic acid is a compound synthesized through various methods, including microwave-induced synthesis and solvent-free conditions. This compound's chemical properties and synthesis methods have been a subject of interest due to their potential in creating derivatives with various applications (Raghavendra et al., 2006); (Nandeshwarappa et al., 2005).

Potential in Antibacterial Activity

One of the significant applications of this compound is its potential in antibacterial activity. The synthesis of thieno[2,3-b]quinoline-2-carboxylic acids has been associated with evaluating their effectiveness against various bacterial strains (Raghavendra et al., 2006).

Formation of Novel Heterocyclic Compounds

The compound also serves as a base for creating novel heterocyclic compounds. These include furothienoquinoxalines, pyranothienoquinoxalines, and other heterocyclic systems fused with thieno[2,3-b]quinoxalines, which have potential applications in various fields of chemical research (Moustafa & Elossaily, 2002).

Antioxidant and Anti-Inflammatory Evaluation

There has been research evaluating the compound's derivatives for antioxidant and anti-inflammatory activities. Novel thieno[2,3-b]quinoline-2-carboxylic acid derivatives have been prepared and assessed for their efficacy in these areas, showing promising results in some cases (Mahajan et al., 2017).

properties

IUPAC Name

6-ethylthieno[2,3-b]quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2S/c1-2-8-3-4-11-9(5-8)6-10-7-12(14(16)17)18-13(10)15-11/h3-7H,2H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIFZNUDMJXZDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=CC3=C(N=C2C=C1)SC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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